Cyclopropaneethanol, 2,2-diphenyl-
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Overview
Description
2-(2,2-Diphenylcyclopropyl)ethanol is an organic compound with the molecular formula C17H18O It features a cyclopropane ring substituted with two phenyl groups and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of diphenylcyclopropylcarbinol with ethylene oxide under basic conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 2-(2,2-diphenylcyclopropyl)ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Diphenylcyclopropyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of diphenylcyclopropyl ketone or aldehyde.
Reduction: Formation of diphenylcyclopropylmethane.
Substitution: Formation of diphenylcyclopropyl halides.
Scientific Research Applications
2-(2,2-Diphenylcyclopropyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,2-diphenylcyclopropyl)ethanol involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Diphenylcyclopropyl)acetaldehyde
- 2-(2,2-Diphenylcyclopropyl)methanol
- 2-(2,2-Diphenylcyclopropyl)acetic acid
Uniqueness
2-(2,2-Diphenylcyclopropyl)ethanol is unique due to its specific structural features, such as the cyclopropane ring and the ethanol moiety. These features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
Cyclopropaneethanol, 2,2-diphenyl- is a compound that falls under the category of cyclopropane derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, referencing various studies and findings on its effects and potential applications.
Overview of Cyclopropane Derivatives
Cyclopropane derivatives are characterized by their three-membered carbocyclic structure, which imparts unique chemical properties. These compounds have been extensively studied for their biological activities, including:
- Antimicrobial : Effective against bacteria and fungi.
- Antitumor : Potential in cancer treatment.
- Neurochemical : Effects on neurotransmitter systems.
- Enzyme Inhibition : Interference with enzyme activity.
Mechanisms of Biological Activity
The biological activity of cyclopropane derivatives like cyclopropaneethanol, 2,2-diphenyl- often involves several mechanisms:
- Nucleophilic Substitution : The cyclopropane ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that can modify enzymes or other biomolecules .
- Electrophilic Ring Opening : This process can generate more reactive species that interact with cellular components, leading to biological effects .
- Enzyme Inhibition : Certain cyclopropanes act as inhibitors for enzymes such as aldehyde dehydrogenase (ALDH), which plays a role in drug metabolism and detoxification .
Antimicrobial Activity
Studies have shown that cyclopropane derivatives exhibit significant antimicrobial properties. For instance, compounds similar to cyclopropaneethanol have been tested against various bacterial strains and fungi, demonstrating varying degrees of efficacy.
Compound | Activity Type | Target Organism | Efficacy |
---|---|---|---|
Cyclopropaneethanol | Antibacterial | E. coli | Moderate |
Cyclopropaneethanol | Antifungal | C. albicans | High |
Antitumor Effects
Research indicates that certain cyclopropane derivatives possess anticancer properties. The mechanisms may involve the induction of apoptosis in tumor cells and inhibition of tumor growth through various pathways.
- Case Study : A study evaluated the effects of cyclopropane derivatives on human cancer cell lines such as breast and prostate cancer cells. Results showed a significant reduction in cell viability at higher concentrations .
Cyclopropane derivatives have been investigated for their neurochemical effects, particularly in modulating neurotransmitter systems.
- Mechanism : Some studies suggest that these compounds can influence serotonin and dopamine pathways, potentially offering therapeutic avenues for mood disorders .
Research Findings
Recent studies have highlighted the potential of cyclopropaneethanol in various applications:
- A synthesis study demonstrated that modifications to the cyclopropane structure could enhance its biological activity significantly .
- Another study focused on the use of cyclopropanes in drug design, indicating their potential as scaffolds for developing new therapeutic agents against resistant strains of bacteria and cancer cells .
Properties
CAS No. |
38674-45-2 |
---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
2-(2,2-diphenylcyclopropyl)ethanol |
InChI |
InChI=1S/C17H18O/c18-12-11-16-13-17(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2 |
InChI Key |
YUYSIBOARIIHOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)CCO |
Origin of Product |
United States |
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